molecular formula C18H21FN8 B2776987 4-Cyclopropyl-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-fluoropyrimidine CAS No. 2380176-51-0

4-Cyclopropyl-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-fluoropyrimidine

Cat. No.: B2776987
CAS No.: 2380176-51-0
M. Wt: 368.42
InChI Key: FMMNGNOMCGVXSZ-UHFFFAOYSA-N
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Description

4-Cyclopropyl-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-fluoropyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound features a unique structure that includes a cyclopropyl group, a fluoropyrimidine moiety, and a triazolopyrimidine ring system, making it a versatile candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-fluoropyrimidine typically involves multiple steps, including the formation of the triazolopyrimidine ring and the subsequent attachment of the piperazine and cyclopropyl groups. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition and condensation . This method is catalyst-free, additive-free, and eco-friendly, resulting in high yields within a short reaction time.

Industrial Production Methods

Industrial production of this compound may involve scaling up the microwave-mediated synthesis process. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-fluoropyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-Cyclopropyl-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-fluoropyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-fluoropyrimidine involves its interaction with specific molecular targets and pathways. The compound has been shown to act as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1 . By binding to these enzymes, it can modulate various signaling pathways, leading to therapeutic effects in conditions like inflammation and cancer.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropyl-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-fluoropyrimidine stands out due to its unique combination of a cyclopropyl group, a fluoropyrimidine moiety, and a triazolopyrimidine ring. This structural diversity enhances its potential for various applications and allows for fine-tuning of its properties through chemical modifications.

Properties

IUPAC Name

7-[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN8/c1-11-12(2)24-18-22-10-23-27(18)17(11)26-7-5-25(6-8-26)16-14(19)15(13-3-4-13)20-9-21-16/h9-10,13H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMNGNOMCGVXSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NC=N2)N=C1C)N3CCN(CC3)C4=NC=NC(=C4F)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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